

An In-depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Ethoxy-4-(methoxymethyl)phenol
Cat. No.:	B1609150

[Get Quote](#)

Abstract

This technical guide provides a comprehensive review of **2-Ethoxy-4-(methoxymethyl)phenol**, a significant fragrance ingredient known for its sweet, spicy, and vanilla-like aroma. Addressed to researchers, scientists, and professionals in drug development and fragrance chemistry, this document delves into the compound's chemical and physical properties, synthesis methodologies, and applications. A detailed, two-step synthesis process is outlined, including the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and subsequent etherification. The guide also explores the potential mechanism of action related to its olfactory properties and provides a thorough overview of its safety and toxicological profile. This document aims to be a critical resource for understanding and utilizing **2-Ethoxy-4-(methoxymethyl)phenol** in scientific and industrial contexts.

Introduction

2-Ethoxy-4-(methoxymethyl)phenol, also known by its commercial name Methyl Diantilis, is an aromatic compound valued for its complex and pleasant odor profile, which is described as sweet, spicy, vanilla, and carnation-like^{[1][2]}. As a member of the benzyl ether class of organic compounds, its molecular structure is foundational to its characteristic scent and physical properties^[1]. This guide will provide an in-depth exploration of this compound, from its fundamental chemical and physical characteristics to its synthesis and applications, with a particular focus on the scientific principles that underpin its use.

Chemical and Physical Properties

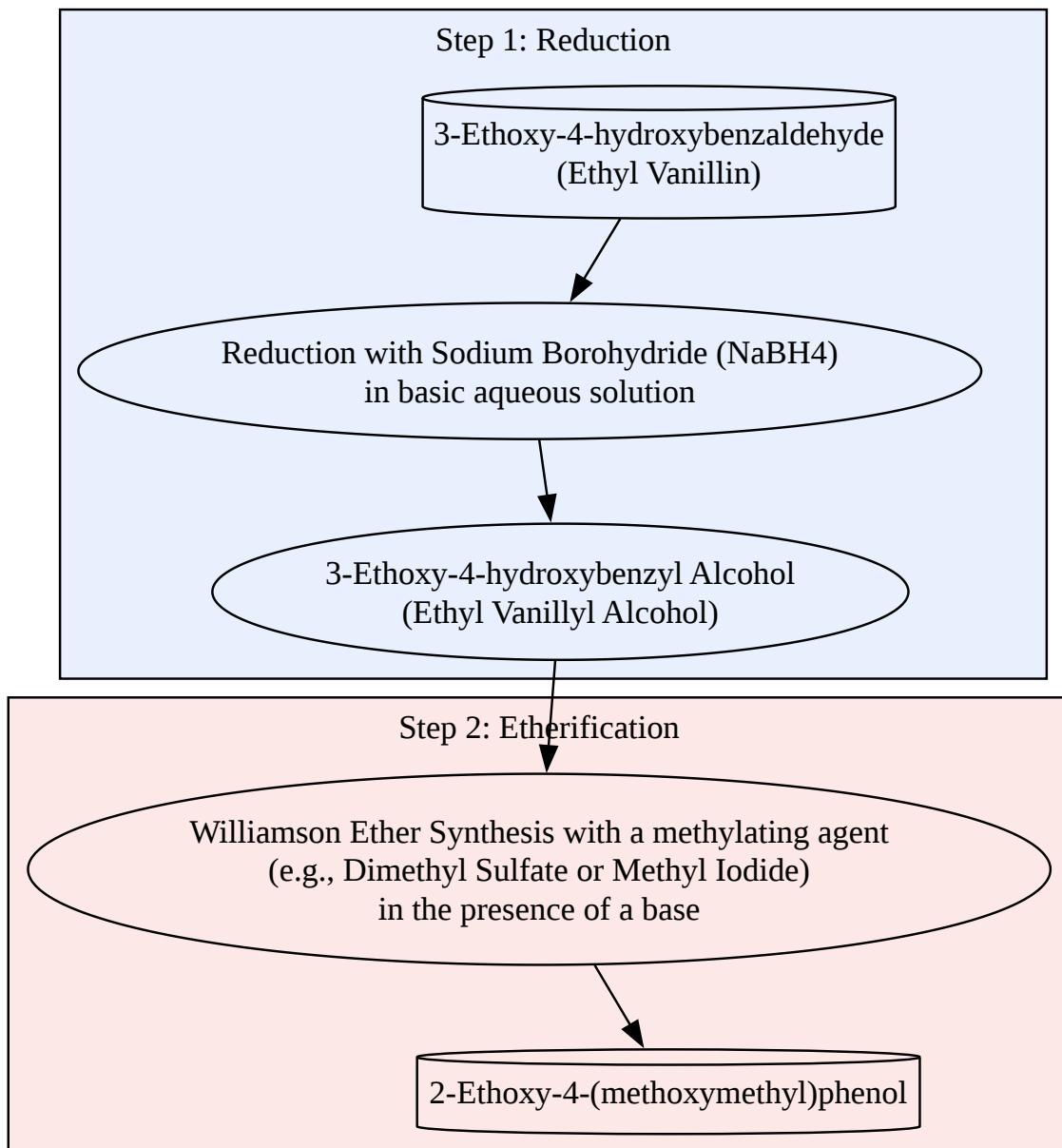

2-Ethoxy-4-(methoxymethyl)phenol is a substituted phenol with the molecular formula $C_{10}H_{14}O_3$ and a molecular weight of 182.22 g/mol [3]. Its structure features an ethoxy group and a methoxymethyl group attached to the phenol ring, which contribute to its unique properties.

Table 1: Physical and Chemical Properties of **2-Ethoxy-4-(methoxymethyl)phenol**

Property	Value	Source
Molecular Formula	$C_{10}H_{14}O_3$	[3]
Molecular Weight	182.22 g/mol	[3]
CAS Number	5595-79-9	[1]
Appearance	Colorless to pale yellow liquid	[4]
Odor Profile	Sweet, spicy, vanilla, carnation	[1][2]
Boiling Point	110-111 °C at 1 Torr	[1]
Density	$1.087 \pm 0.06 \text{ g/cm}^3$ (predicted)	[1]
Water Solubility	2262 mg/L at 25 °C (estimated)	[1]
LogP	1.571 (estimated)	[1]

Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol

The synthesis of **2-Ethoxy-4-(methoxymethyl)phenol** is a two-step process that begins with the commercially available precursor, 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin[5][6]. The synthesis involves the reduction of the aldehyde functional group to an alcohol, followed by an etherification reaction.

[Click to download full resolution via product page](#)

Step 1: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

The initial step involves the reduction of the aldehyde group of ethyl vanillin to a primary alcohol, yielding 3-ethoxy-4-hydroxybenzyl alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH_4) in a basic aqueous solution^{[7][8]}. The basic

conditions are crucial to deprotonate the phenolic hydroxyl group, preventing it from reacting with the hydride reagent.

Experimental Protocol: Reduction of Ethyl Vanillin

- **Dissolution:** Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a 1 M sodium hydroxide (NaOH) solution in an Erlenmeyer flask. Swirl the flask to ensure complete dissolution, resulting in a clear, yellowish solution.
- **Cooling:** Cool the flask in an ice-water bath to a temperature between 10-15 °C.
- **Preparation of Reducing Agent:** In a separate vessel, dissolve sodium borohydride (approximately 0.75-1 equivalent) in a small amount of the 1 M NaOH solution.
- **Addition of Reducing Agent:** Slowly add the sodium borohydride solution dropwise to the cooled ethyl vanillin solution over a period of 10-15 minutes. Maintain the temperature below 20 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20-30 minutes.
- **Quenching and Precipitation:** Return the flask to the ice bath and slowly add 2.5 M hydrochloric acid (HCl) dropwise to neutralize the excess NaOH and decompose the remaining NaBH₄. Continue adding HCl until the solution is acidic (pH ~2-3), which will cause the product, 3-ethoxy-4-hydroxybenzyl alcohol, to precipitate out of the solution.
- **Isolation and Purification:** Collect the white precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate if necessary[8].

Step 2: Etherification of 3-Ethoxy-4-hydroxybenzyl Alcohol

The second step is the etherification of the newly formed benzyl alcohol to yield the final product, **2-ethoxy-4-(methoxymethyl)phenol**. This is typically achieved through a Williamson ether synthesis, where the alcohol is converted to its alkoxide and then reacted with a

methylating agent[9]. Alternatively, an acid-catalyzed etherification with methanol can be employed[10].

Experimental Protocol: Etherification of 3-Ethoxy-4-hydroxybenzyl Alcohol

- Preparation of the Alcohol: Ensure the 3-ethoxy-4-hydroxybenzyl alcohol from the previous step is thoroughly dried.
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-ethoxy-4-hydroxybenzyl alcohol (1 equivalent) in an excess of methanol, which acts as both the solvent and the methylating agent.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst-15)[9][10].
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. If an ion-exchange resin was used, it can be removed by filtration. If a mineral acid was used, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-ethoxy-4-(methoxymethyl)phenol**.

Mechanism of Action: The Olfactory Perspective

The characteristic vanilla-like scent of **2-Ethoxy-4-(methoxymethyl)phenol** is a result of its specific molecular structure interacting with olfactory receptors in the nasal cavity. The "vanilloid" structural motif, characterized by the 4-hydroxy-3-ethoxybenzyl group, is a key determinant of its aroma profile.

The perception of vanilla and related scents is a complex neurological process. When we inhale a fragrance, the odorant molecules bind to specific olfactory receptors in the olfactory epithelium. This binding triggers a signal transduction cascade that ultimately sends a signal to the limbic system of the brain, the region responsible for emotions and memories[11][12]. This direct connection is why scents like vanilla can evoke strong feelings of comfort and nostalgia[11].

The vanillin molecule and its derivatives are known to interact with specific "vanilloid receptors," which contributes to their distinct sensory perception[13]. The structural features of **2-Ethoxy-4-(methoxymethyl)phenol**, including the presence of the ether linkages and the specific substitution pattern on the aromatic ring, are crucial for its particular sweet and spicy notes. The ethoxy group at the 3-position, in place of the methoxy group in vanillin, is known to enhance the creamy and sweet character of the fragrance[14].

Applications

The primary and most well-documented application of **2-Ethoxy-4-(methoxymethyl)phenol** is as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents[5][15]. Its pleasant and persistent aroma makes it a valuable component in fragrance formulations.

While its primary use is in the fragrance industry, the vanillyl moiety present in its structure is also found in compounds with other biological activities. For instance, vanillyl butyl ether, a structurally related compound, is used as a warming agent in topical products due to its interaction with TRPV1 receptors[4][16]. Although there is no direct evidence of **2-Ethoxy-4-(methoxymethyl)phenol** being used for similar purposes, its structural similarity suggests a potential for exploration in other sensory applications.

Furthermore, substituted phenols are versatile intermediates in organic synthesis. The functional groups present in **2-Ethoxy-4-(methoxymethyl)phenol** could potentially be modified to create more complex molecules for applications in pharmaceuticals or materials science[17].

Safety and Toxicology

A comprehensive safety assessment of **2-Ethoxy-4-(methoxymethyl)phenol** has been conducted by the Research Institute for Fragrance Materials (RIFM)[18]. The available data

indicates that this compound does not present a concern for genotoxicity[18][19].

Toxicological studies have been performed to evaluate its potential for repeated dose toxicity, reproductive toxicity, and skin sensitization. Data from read-across analogs, such as vanillyl butyl ether, have been used to support the safety assessment for certain endpoints[19]. Based on the available information, **2-ethoxy-4-(methoxymethyl)phenol** is considered safe for its intended use in fragrance formulations at the current levels of use[18].

Conclusion

2-Ethoxy-4-(methoxymethyl)phenol is a chemically significant and commercially valuable fragrance ingredient. Its synthesis from readily available precursors via a two-step reduction and etherification process is a practical and scalable route. The compound's characteristic sweet and spicy vanilla aroma is a direct consequence of its well-defined molecular structure and its interaction with the olfactory system. While its primary application is in the fragrance industry, the underlying vanilloid chemistry suggests potential for broader applications. The comprehensive safety data available supports its continued use in consumer products. This guide provides a foundational understanding of **2-Ethoxy-4-(methoxymethyl)phenol** for researchers and professionals, enabling further innovation and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691) - FooDB [foodb.ca]
- 3. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The uses of Vanillyl butyl ether_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Solved Synthesis of Vanillyl Alcohol via sodium | Chegg.com [chegg.com]
- 9. prezi.com [prezi.com]
- 10. CN101165038A - Method for synthesizing vanillyl ethyl ether - Google Patents [patents.google.com]
- 11. nyc.ph [nyc.ph]
- 12. nyc.ph [nyc.ph]
- 13. perfumesociety.org [perfumesociety.org]
- 14. claudiascattolini.it [claudiascattolini.it]
- 15. cosmileurope.eu [cosmileurope.eu]
- 16. What Are the Applications of Vanillyl Butyl Ether? | NIKOO Chemical [nikoochem.com]
- 17. Vanillin - Wikipedia [en.wikipedia.org]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609150#literature-review-on-2-ethoxy-4-methoxymethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com